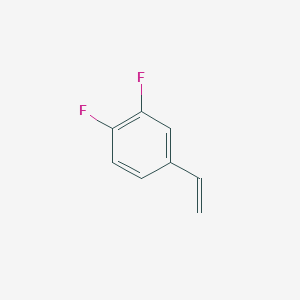

3,4-Difluorostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKZWIGZODEBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607963 | |

| Record name | 4-Ethenyl-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-03-8 | |

| Record name | 4-Ethenyl-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIFLUOROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Difluorostyrene CAS number and properties

An In-depth Technical Guide to 3,4-Difluorostyrene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. We will delve into its core properties, provide detailed synthetic protocols with mechanistic insights, explore its reactivity, and highlight its applications, particularly in the synthesis of bioactive molecules.

Core Properties and Identification

This compound, also known as 1,2-difluoro-4-vinylbenzene, is an aromatic compound distinguished by a vinyl group and two fluorine atoms on the benzene ring.[1][2] This substitution pattern significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable intermediate in various synthetic applications.

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The presence of fluorine atoms notably affects its boiling point and density compared to non-fluorinated styrene.

| Property | Value |

| Molecular Formula | C₈H₆F₂ |

| Molecular Weight | 140.13 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 146.5 - 147 °C at 760 mmHg[1][2] |

| Density | 1.131 g/cm³[1][2] |

| Flash Point | 31.7 - 32 °C[1][2] |

| Refractive Index (n²⁰/D) | 1.512[1] |

| InChI Key | VPKZWIGZODEBDP-UHFFFAOYSA-N |

Safety and Handling

This compound is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[2][4] It is classified as a flammable liquid (Category 3).[3][5] Standard personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn.[4][6]

-

Hazard Statements: H225/H226 (Highly flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation).

-

Precautionary Measures: Use non-sparking tools and take action to prevent static discharges.[4][7] Store in a cool, well-ventilated place with the container tightly closed.[2] Recommended storage is under refrigeration, often below -20°C, to inhibit polymerization.[1][2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via a Wittig reaction, starting from the commercially available 3,4-difluorobenzaldehyde. This method offers high reliability and good yields. The causality behind this choice lies in the mild reaction conditions and the high functional group tolerance of the Wittig olefination.

Experimental Protocol: Wittig Olefination

This protocol describes a self-validating system where the progress can be monitored by Thin Layer Chromatography (TLC), and the product identity is confirmed by standard spectroscopic methods.

Step 1: Ylide Preparation

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents), dropwise over 20 minutes. The appearance of a characteristic deep orange or yellow color indicates the formation of the phosphonium ylide.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

Step 2: Olefination Reaction

-

Dissolve 3,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the prepared ylide solution at 0 °C. The choice of a low temperature helps to control the exothermicity of the reaction and improve selectivity.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with hexanes, to yield pure this compound.

Synthetic Workflow Diagram

Caption: Wittig synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR: The proton NMR spectrum is the first line of characterization.

-

Vinyl Protons: Three distinct signals will be present in the vinylic region (~5.0-7.0 ppm). The geminal, cis, and trans protons will appear as doublets of doublets due to their coupling to each other.

-

Aromatic Protons: The three protons on the difluorinated ring will appear in the aromatic region (~6.8-7.5 ppm), showing complex splitting patterns due to both H-H and H-F coupling.

-

-

¹³C NMR:

-

The spectrum will show 8 distinct carbon signals. The two carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. The aromatic carbons will also show smaller, longer-range C-F couplings.

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms, with their coupling to each other (F-F coupling) and to adjacent protons (H-F coupling) providing definitive structural information.

-

-

IR Spectroscopy:

-

Key vibrational bands will confirm the presence of the main functional groups: C=C stretch (vinyl) around 1630 cm⁻¹, C-H stretches (aromatic and vinyl) just above 3000 cm⁻¹, and strong C-F stretches in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will be observed at m/z = 140, corresponding to the exact mass of C₈H₆F₂.

-

Reactivity and Applications in Drug Development

The utility of this compound stems from the combined reactivity of its vinyl group and the unique properties of the fluorinated aromatic ring.

Reactivity Profile

-

Polymerization: Like styrene, the vinyl group readily undergoes free-radical polymerization to produce poly(this compound). The fluorine substituents can impart desirable properties to the resulting polymer, such as thermal stability and altered dielectric constant.

-

Electrophilic Addition: The double bond can participate in electrophilic addition reactions (e.g., halogenation, hydrohalogenation).

-

Aromatic Substitution: The difluorobenzene ring can undergo further electrophilic or nucleophilic aromatic substitution, although the fluorine atoms are deactivating.

Role in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate key pharmacological properties.[8][9] Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450), increase binding affinity through favorable electrostatic interactions, and alter pKa to improve cell permeability.[8]

This compound serves as a versatile building block for introducing the 3,4-difluorophenyl motif into larger, more complex molecules.[1][2] For example, it has been used to prepare pyrazole derivatives that act as c-Jun N-terminal kinase (JNK) inhibitors, which are targets for inflammatory diseases and neurodegenerative disorders.[1][2]

Application as a Chemical Intermediate

Caption: Versatility of this compound as a synthetic intermediate.

Conclusion

This compound is a high-value chemical intermediate with a well-defined property and safety profile. Its synthesis is accessible through standard organic methodologies like the Wittig reaction. The strategic placement of two fluorine atoms on the aromatic ring makes it an exceptionally useful building block for drug discovery, enabling the fine-tuning of metabolic stability and binding characteristics of therapeutic candidates. Furthermore, its vinyl functionality opens avenues in polymer science for the creation of novel fluorinated materials. This guide provides the foundational knowledge for scientists to confidently handle, synthesize, and apply this versatile compound in their research endeavors.

References

-

LookChem. This compound. [Link]

-

PubChem. This compound | C8H6F2 | CID 20487088. [Link]

-

Chemsrc. This compound | CAS#:405-03-8. [Link]

-

Gill, H., L. T. T. Nguyen, and S. R. B. J. T. D. D. T. Patel. "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery." Expert opinion on drug discovery 14.9 (2019): 867-881. [Link]

-

Grygorenko, O. O., et al. "3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." ChemRxiv. (2021). [Link]

-

PubChem. 2,6-Difluorostyrene | C8H6F2 | CID 2778300. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 405-03-8 [amp.chemicalbook.com]

- 3. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2,6-Difluorostyrene | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:405-03-8 | Chemsrc [chemsrc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 3,4-Difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3,4-Difluorostyrene

This compound is a valuable monomer and synthetic intermediate in the fields of materials science and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2][3] In drug development, for instance, fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making it a key strategy in the design of novel therapeutics.[4][5] The unique electronic properties of the difluorinated phenyl ring and the reactive vinyl group make this compound a versatile building block for the synthesis of polymers with enhanced thermal stability and chemical resistance, as well as complex pharmaceutical agents.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such fluorinated compounds.[6] The ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular architecture, revealing the connectivity of atoms and the electronic environment of each nucleus. For organofluorine compounds, ¹⁹F NMR offers an additional, highly sensitive probe into the molecular structure.[1][7] This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectral data of this compound, grounded in the fundamental principles of NMR spectroscopy and tailored for professionals in research and development.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural interpretation. The following protocol outlines the key steps for preparing a sample of this compound for NMR analysis.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like this compound.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Homogeneity: Ensure the sample is completely dissolved and free of any particulate matter, which can degrade the quality of the magnetic field homogeneity and lead to broadened spectral lines.[8]

-

Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0 ppm.[9]

¹H NMR Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinyl protons and the aromatic protons. A thorough analysis of their chemical shifts, coupling patterns, and integration values allows for the unambiguous assignment of each proton.

The Vinyl Group Protons: A Complex ABC System

The three protons of the vinyl group (Hα, Hβ-cis, and Hβ-trans) are chemically non-equivalent and exhibit complex spin-spin coupling, resulting in a characteristic set of multiplets.

-

Hα: This proton, attached to the same carbon as the aromatic ring, typically resonates in the range of 6.6-6.8 ppm. It appears as a doublet of doublets of doublets (ddd) due to coupling with Hβ-cis, Hβ-trans, and the aromatic proton at C5.

-

Hβ-trans: The proton trans to the aromatic ring is generally found further downfield than its cis counterpart, typically in the 5.7-5.9 ppm region. It appears as a doublet of doublets (dd) due to coupling with Hα and Hβ-cis.

-

Hβ-cis: The proton cis to the aromatic ring usually resonates at the most upfield position of the vinyl protons, around 5.3-5.5 ppm. It also appears as a doublet of doublets (dd) due to coupling with Hα and Hβ-trans.

The coupling constants (J-values) are crucial for confirming these assignments:

-

³Jtrans (Hα-Hβ-trans): ~17-18 Hz

-

³Jcis (Hα-Hβ-cis): ~10-11 Hz

-

²Jgem (Hβ-cis-Hβ-trans): ~0-1 Hz

The Aromatic Protons: Influence of Fluorine Substitution

The three aromatic protons are also chemically distinct and their signals are influenced by the electron-withdrawing effects of the fluorine atoms and the vinyl group. They typically resonate in the region of 6.9-7.2 ppm.

-

H-2: This proton is ortho to the vinyl group and meta to the fluorine at C-3. It will likely appear as a doublet of doublets.

-

H-5: This proton is ortho to the fluorine at C-4 and meta to the vinyl group. It will also appear as a doublet of doublets.

-

H-6: This proton is ortho to both the vinyl group and the fluorine at C-4. It will appear as a more complex multiplet due to coupling with H-2, H-5, and the vinyl proton Hα.

The coupling patterns are further complicated by through-space coupling to the fluorine atoms (nJHF), which can provide valuable structural information.[10]

Table 1: Summary of Expected ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hα | 6.6 - 6.8 | ddd | ³Jtrans ≈ 17-18, ³Jcis ≈ 10-11, ⁴JHα-H5 ≈ 0.5-1 |

| Hβ-trans | 5.7 - 5.9 | dd | ³Jtrans ≈ 17-18, ²Jgem ≈ 0-1 |

| Hβ-cis | 5.3 - 5.5 | dd | ³Jcis ≈ 10-11, ²Jgem ≈ 0-1 |

| Aromatic H | 6.9 - 7.2 | m | - |

¹³C NMR Spectral Interpretation: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are significantly influenced by the fluorine substituents and the vinyl group.

The Vinyl Group Carbons

-

Cα: The carbon directly attached to the aromatic ring will resonate around 135-137 ppm.

-

Cβ: The terminal vinyl carbon will appear further upfield, typically in the range of 115-117 ppm.

The Aromatic Carbons

The chemical shifts of the aromatic carbons are heavily influenced by the strong electron-withdrawing nature of the fluorine atoms. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) and will appear as doublets in a non-decoupled spectrum.

-

C-1: The ipso-carbon attached to the vinyl group will be found around 137-139 ppm.

-

C-2: This carbon, adjacent to the vinyl group, will resonate in the 125-127 ppm region.

-

C-3 and C-4: These carbons, directly bonded to fluorine, will be significantly downfield, typically in the range of 148-152 ppm, and will show large ¹JCF couplings (around 240-250 Hz).[11]

-

C-5 and C-6: These carbons will have chemical shifts influenced by their proximity to the fluorine atoms and the vinyl group, generally appearing in the 115-125 ppm range.

Table 2: Summary of Expected ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| Cα (vinyl) | 135 - 137 | d |

| Cβ (vinyl) | 115 - 117 | t |

| C-1 (aromatic) | 137 - 139 | s |

| C-2 (aromatic) | 125 - 127 | d |

| C-3 (aromatic) | 148 - 152 | d (¹JCF ≈ 240-250 Hz) |

| C-4 (aromatic) | 148 - 152 | d (¹JCF ≈ 240-250 Hz) |

| C-5 (aromatic) | 115 - 125 | d |

| C-6 (aromatic) | 115 - 125 | d |

Note: Multiplicity refers to the splitting pattern due to coupling with fluorine atoms in a proton-decoupled spectrum.

Advanced NMR Techniques for Deeper Structural Insights

For a more comprehensive structural analysis, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity within the vinyl and aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals, allowing for the direct assignment of protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of different fragments of the molecule.

Logical Framework for Spectral Assignment

The following diagram illustrates the logical workflow for assigning the NMR spectra of this compound, integrating data from ¹H, ¹³C, and 2D NMR experiments.

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion: A Powerful Analytical Approach

The detailed interpretation of ¹H and ¹³C NMR spectra provides a robust and reliable method for the structural verification and characterization of this compound. By carefully analyzing chemical shifts, coupling constants, and employing advanced 2D NMR techniques, researchers can gain a comprehensive understanding of the molecular structure. This knowledge is fundamental for controlling its reactivity in polymerization processes and for its rational application in the design of novel materials and pharmaceuticals. The principles outlined in this guide serve as a foundational framework for the spectral analysis of a wide range of fluorinated organic molecules.

References

- Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Chemical Reviews, 86(5), 947-977.

-

Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2434–2442. [Link][1][7]

-

National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Retrieved from [Link]

-

Yakunin, O. G., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1-10. [Link][6]

- Gül, A., & Bekaroğlu, Ö. (2003). † 1H-NMR and 13C-NMR Spectra. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(1), 131-144.

- Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed., pp. 699-713). Academic Press.

-

Mesbah Energy. (2021, April 18). \Basics of NMR\ Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

- Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.

- Gakh, A. A., et al. (2010). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Journal of Environmental & Analytical Toxicology, 1(1).

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][8]

- LibreTexts. (2021, December 15). 14.8 INTERPRETATION OF 1H-NMR SPECTRA. Chemistry LibreTexts.

-

Scribd. (n.d.). 13 C NMR Interpretation. Retrieved from [Link]

-

University of Bath. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog. Retrieved from [Link][9]

- Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube.

- Jasperse, C. (n.d.).

- Wikipedia. (2023, November 27). J-coupling. In Wikipedia.

- LibreTexts. (2021, December 15). 6.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Image]. Retrieved from [Link][11]

- Huang, C.-m., et al. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Stoyanov, S., & Antonov, L. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(3), M1009.

-

Mykhailiuk, P. K. (2020). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link][4]

-

Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link][5]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organomation.com [organomation.com]

- 9. acdlabs.com [acdlabs.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-Difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Principles: Understanding the Spectrum

The ¹H and ¹³C NMR spectra of 3,4-Difluorostyrene are dictated by the interplay of several key factors: the electronegativity of the fluorine atoms, their ability to engage in resonance, and the anisotropic effects of the aromatic ring and the vinyl group. The fluorine atoms exert a strong electron-withdrawing inductive effect, which generally deshields nearby nuclei, shifting their signals to higher ppm values. Concurrently, fluorine can donate electron density through resonance (mesomeric effect), which can have a shielding effect, particularly at the ortho and para positions.

In this compound, the vinyl group also contributes to the electronic environment. The sp² hybridized carbons of the vinyl group and the aromatic ring have characteristic chemical shift ranges. Furthermore, the protons and carbons of the vinyl group will exhibit characteristic coupling patterns. A crucial aspect of the NMR spectra of fluorinated compounds is the observation of spin-spin coupling between the ¹⁹F nucleus (spin I = 1/2) and both ¹H and ¹³C nuclei. These couplings, denoted as JHF and JCF, provide invaluable structural information, as their magnitudes are dependent on the number of bonds separating the coupled nuclei.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the three vinyl protons. The aromatic region will be complex due to H-H and H-F couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-α | ~6.7 | dd | JHα-Hβ(trans) ≈ 17.6, JHα-Hβ(cis) ≈ 10.9 |

| H-β(cis) | ~5.3 | dd | JHβ(cis)-Hα ≈ 10.9, JHβ(cis)-Hβ(trans) ≈ 1.0 |

| H-β(trans) | ~5.8 | dd | JHβ(trans)-Hα ≈ 17.6, JHβ(trans)-Hβ(cis) ≈ 1.0 |

| H-2 | ~7.2 | ddd | JH2-H6 ≈ 2.0, JH2-F3 ≈ 10.0, JH2-H5 ≈ 0.5 |

| H-5 | ~7.1 | ddd | JH5-H6 ≈ 8.5, JH5-F4 ≈ 8.5, JH5-F3 ≈ 5.0 |

| H-6 | ~7.0 | ddd | JH6-H5 ≈ 8.5, JH6-F4 ≈ 6.5, JH6-H2 ≈ 2.0 |

Note: Predicted values are based on data for similar compounds and established substituent effects. Actual experimental values may vary slightly.

Analysis of the Predicted ¹H Spectrum:

-

Vinyl Protons (H-α, H-β): The vinyl protons will form a characteristic AMX spin system. H-α will be a doublet of doublets due to coupling to the two non-equivalent β-protons (cis and trans). The large coupling constant (~17.6 Hz) corresponds to the trans relationship, while the smaller coupling (~10.9 Hz) corresponds to the cis relationship. The geminal coupling between the β-protons is expected to be small (~1.0 Hz).

-

Aromatic Protons (H-2, H-5, H-6): The aromatic region will be the most complex part of the spectrum.

-

H-2: This proton is ortho to the vinyl group and ortho to the fluorine at C-3. It will likely be a doublet of doublets of doublets, with a large coupling to F-3, a smaller meta coupling to H-6, and a small para coupling to H-5.

-

H-5: This proton is situated between two fluorine atoms and will be significantly influenced by both. It is expected to be a doublet of doublets of doublets with large couplings to both F-4 and H-6, and a smaller coupling to F-3.

-

H-6: This proton is ortho to H-5 and meta to the vinyl group and F-4. It will appear as a doublet of doublets of doublets with a large ortho coupling to H-5 and smaller couplings to F-4 and H-2.

-

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons and the two vinyl carbons. A key feature will be the splitting of carbon signals due to coupling with fluorine.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-α | ~135 | d | JCα-F ≈ 2-4 |

| C-β | ~115 | s | |

| C-1 | ~134 | dd | JC1-F3 ≈ 5, JC1-F4 ≈ 3 |

| C-2 | ~123 | d | JC2-F3 ≈ 6 |

| C-3 | ~150 | dd | JC3-F3 ≈ 250, JC3-F4 ≈ 15 |

| C-4 | ~152 | dd | JC4-F4 ≈ 250, JC4-F3 ≈ 15 |

| C-5 | ~118 | dd | JC5-F4 ≈ 20, JC5-F3 ≈ 4 |

| C-6 | ~116 | d | JC6-F4 ≈ 20 |

Note: Predicted values are based on data for similar compounds and established substituent effects. Actual experimental values may vary slightly.

Analysis of the Predicted ¹³C Spectrum:

-

Vinyl Carbons (C-α, C-β): C-α, being closer to the aromatic ring, will appear at a higher chemical shift than C-β. C-α may also exhibit a small doublet splitting due to a three-bond coupling with the fluorine at C-3.

-

Aromatic Carbons (C-1 to C-6):

-

C-3 and C-4: These carbons are directly attached to fluorine and will therefore show very large one-bond C-F coupling constants (¹JCF) in the range of 240-260 Hz. They will also exhibit a smaller two-bond coupling to the adjacent fluorine. These signals will be significantly downfield due to the strong deshielding effect of the directly bonded fluorine.

-

C-2, C-5, and C-6: These protonated aromatic carbons will show smaller two-bond and three-bond C-F couplings. The magnitudes of these couplings are highly informative for assignment.

-

C-1: The quaternary carbon attached to the vinyl group will also show small C-F couplings to both F-3 and F-4.

-

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar analytes.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

-

Carefully phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will simplify the spectrum by removing C-H couplings, resulting in single peaks for each carbon (which may be split by C-F coupling).[2]

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

For detailed analysis, consider acquiring a ¹³C spectrum without proton decoupling to observe C-H coupling constants, or use advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Visualizing Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key through-bond couplings that give rise to the complex splitting patterns observed in the NMR spectra.

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3,4-Difluorostyrene

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-Difluorostyrene (C₈H₆F₂). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the theoretical underpinnings of the molecule's vibrational modes, presents a robust experimental protocol for spectral acquisition, and offers a detailed interpretation of its characteristic absorption bands. By integrating established spectroscopic principles with practical, field-proven insights, this guide serves as an authoritative resource for the rapid and reliable identification and quality assessment of this compound.

Introduction: The Role of FT-IR in Modern Chemical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that provides structural information about molecules. By measuring the absorption of infrared radiation by a sample, FT-IR spectroscopy identifies the vibrational modes of functional groups. Each molecule possesses a unique "fingerprint" spectrum, making FT-IR a powerful tool for compound identification, purity assessment, and quality control.

This compound is a fluorinated monomer of significant interest in the synthesis of advanced polymers and as a key intermediate in the development of pharmaceutical compounds. Its specific electronic and structural properties, conferred by the fluorine substituents and the vinyl group, necessitate a precise and reliable method for its characterization. This guide explains the causality behind the FT-IR spectrum of this compound, ensuring that every analytical step is part of a self-validating system.

Theoretical Foundation: Expected Vibrational Modes of this compound

The FT-IR spectrum of this compound is a composite of the vibrational modes of its three key structural components: the vinyl group, the disubstituted aromatic ring, and the carbon-fluorine bonds. Understanding these fundamentals is critical for accurate spectral interpretation.

-

Aromatic Ring Vibrations : The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching appears at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region.[1][2] The carbon-carbon stretching vibrations within the ring are complex and result in a series of sharp bands, often of variable intensity, between 1600 cm⁻¹ and 1450 cm⁻¹.[3][4] Furthermore, C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ range are highly diagnostic of the ring's substitution pattern.[1][4]

-

Vinyl Group Vibrations : The vinyl group (-CH=CH₂) gives rise to distinct absorption bands. The stretching of the sp² hybridized C-H bonds occurs just above 3000 cm⁻¹.[2][5] The C=C double bond stretch is typically found in the 1680-1640 cm⁻¹ region.[2][5] Strong absorptions corresponding to the out-of-plane bending of the vinyl C-H bonds are expected in the 1000-900 cm⁻¹ region, which are particularly useful for identification.[6][7]

-

Carbon-Fluorine Vibrations : The C-F bond is highly polar, resulting in a strong absorption band in the FT-IR spectrum. Aromatic C-F stretching vibrations are typically observed in the 1300-1100 cm⁻¹ region.[8][9] The exact position and intensity can be influenced by conjugation and the presence of other substituents on the aromatic ring.[8][9]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a validated method for obtaining a high-quality FT-IR spectrum of this compound using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred technique for liquid samples due to its minimal sample preparation, ease of use, and high reproducibility.

Instrumentation and Materials

-

Spectrometer : A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor II, Thermo Scientific Nicolet iS50) capable of scanning the mid-IR range (4000-400 cm⁻¹).

-

Accessory : A single-reflection Diamond or Zinc Selenide (ZnSe) Attenuated Total Reflectance (ATR) accessory.

-

Sample : this compound (liquid).

-

Cleaning Supplies : Reagent-grade isopropanol or acetone and lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation : Ensure the spectrometer is powered on and has been allowed to stabilize for at least 15-30 minutes to ensure thermal equilibrium of the source and detector.

-

ATR Crystal Cleaning : Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition : With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to ratio out the absorbance contributions from the ambient atmosphere (e.g., CO₂ and H₂O vapor) and the instrument itself.

-

Scan Range : 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 32 scans (co-added to improve signal-to-noise ratio).

-

-

Sample Application : Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

Sample Spectrum Acquisition : Using the same parameters as the background scan, acquire the sample spectrum.

-

Data Processing : The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary.

-

Post-Measurement Cleaning : Immediately after the measurement, clean the this compound from the ATR crystal using a solvent-moistened wipe.

Experimental Workflow Diagram

Caption: Workflow for FT-IR spectral acquisition and analysis.

Spectral Interpretation: Decoding the this compound Fingerprint

The FT-IR spectrum of this compound presents a series of well-defined absorption bands. The following analysis assigns these bands to their corresponding molecular vibrations, providing a robust method for structural confirmation.

Table 1: Peak Assignments for this compound FT-IR Spectrum

| Observed Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode | Region & Rationale |

| ~3090 | Medium | =C-H Stretch (Vinyl) | C-H Stretching Region. Characteristic of sp² C-H bonds of the vinyl group.[2][5] |

| ~3040 | Medium-Weak | =C-H Stretch (Aromatic) | C-H Stretching Region. Typical for sp² C-H bonds on the aromatic ring.[1][3][4] |

| ~1635 | Medium | C=C Stretch (Vinyl) | Double Bond Region. Confirms the presence of the alkene functional group.[5][10] |

| ~1605, ~1515 | Strong | C=C Stretch (In-ring, Aromatic) | Double Bond Region. A pair of strong bands characteristic of aromatic ring skeletal vibrations.[1][3][4] |

| ~1430 | Medium | C=C Stretch (In-ring, Aromatic) | Double Bond Region. Another key aromatic ring stretching mode. |

| ~1280, ~1180 | Strong | C-F Stretch (Asymmetric & Symmetric) | Fingerprint Region. Very strong, sharp absorptions confirming the presence of fluoroaromatic moiety.[8][9] |

| ~1120 | Strong | C-H In-plane Bend (Aromatic) | Fingerprint Region. Bending vibration of C-H bonds within the plane of the aromatic ring.[11] |

| ~995, ~910 | Strong | =C-H Out-of-plane Bend (Vinyl) | Fingerprint Region. Two strong, characteristic bands confirming the -CH=CH₂ group.[6][7][12] |

| ~880, ~815 | Strong | C-H Out-of-plane Bend (Aromatic) | Fingerprint Region. These strong bands are diagnostic for the 1,2,4-trisubstitution pattern on the benzene ring.[3][4] |

Detailed Analysis of Key Regions

-

3100-3000 cm⁻¹: This region clearly distinguishes between the aromatic and vinyl C-H stretching vibrations. The presence of multiple peaks here is a strong indicator of both structural features.[1][2]

-

1650-1400 cm⁻¹: The spectrum shows three distinct sets of peaks in this area. The medium-intensity band around 1635 cm⁻¹ is definitively assigned to the vinyl C=C stretch, while the strong bands at ~1605, ~1515, and ~1430 cm⁻¹ are classic indicators of the aromatic ring's skeletal vibrations.[3][10] This pattern provides a self-validating confirmation of the styrene backbone.

-

Fingerprint Region (< 1400 cm⁻¹): This region is information-rich.

-

C-F Stretches: The most intense absorptions in the entire spectrum, besides the C-H stretches, are often the C-F stretching bands. Their appearance as strong, sharp peaks between 1300 and 1150 cm⁻¹ is the primary evidence for the difluoro-substitution.[8][9]

-

Out-of-Plane Bending: The combination of strong bands at ~995 and ~910 cm⁻¹ (from the vinyl group) and the bands around ~880 and ~815 cm⁻¹ (from the 1,2,4-trisubstituted ring) provides unequivocal evidence for the molecule's specific structure and substitution pattern.[3][7][12] The simultaneous presence of these bands is a highly reliable identifier for this compound.

-

Conclusion: A Validated Analytical Method

The FT-IR spectrum of this compound provides a unique and detailed fingerprint that allows for its unambiguous identification. The key diagnostic features are:

-

The presence of both aromatic and vinyl C-H stretching vibrations (>3000 cm⁻¹).

-

Distinct C=C stretching bands for both the vinyl group (~1635 cm⁻¹) and the aromatic ring (~1605, 1515 cm⁻¹).

-

Extremely strong C-F stretching absorptions in the fingerprint region (~1280-1180 cm⁻¹).

-

A characteristic pattern of strong C-H out-of-plane bending bands confirming the vinyl group (~995, 910 cm⁻¹) and the 1,2,4-ring substitution pattern.

By following the detailed protocol and using the interpretive guide provided, researchers and quality control professionals can confidently use FT-IR spectroscopy as a rapid, non-destructive, and highly accurate tool for the verification and analysis of this compound.

References

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Yao, S., Li, Z., & Liu, J. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245. Retrieved from [Link]

-

ResearchGate. (n.d.). Out-of-plane and in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Radiation. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of styrene and polystyrene after in situ sonochemical.... Retrieved from [Link]

-

ResearchGate. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Changes in the vinyl group region, 880 to 940 cm⁻¹, from IR spectra.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

LabRulez. (2012). Determination of the vinyl content of polyethylene resins. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. researchgate.net [researchgate.net]

- 7. icpms.labrulez.com [icpms.labrulez.com]

- 8. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Physical and chemical properties of 3,4-Difluorostyrene

An In-depth Technical Guide to 3,4-Difluorostyrene for Advanced Research

This guide provides an in-depth analysis of this compound, a key building block for professionals in chemical research and drug development. We will move beyond simple data recitation to explore the causal relationships between this molecule's structure and its utility, focusing on the practical application of its physical and chemical properties.

Core Molecular Profile and Physical Characteristics

This compound (CAS No. 405-03-8) is a substituted aromatic monomer whose utility is derived from two key structural features: the reactive terminal vinyl group and the vicinal fluorine atoms on the benzene ring.[1] These features provide a versatile platform for complex molecule synthesis.

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a colorless to light yellow liquid that is flammable, necessitating careful handling away from ignition sources. Its relatively high boiling point allows for purification by vacuum distillation. For long-term stability and to prevent spontaneous polymerization of the reactive styrene moiety, it is typically stored under refrigerated and anhydrous conditions, often with an inhibitor like tert-butylcatechol (TBC).[2][3]

A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source(s) |

| CAS Number | 405-03-8 | [1][2][3] |

| Molecular Formula | C₈H₆F₂ | [1][2][3] |

| Molecular Weight | 140.13 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.131 g/cm³ | [2][3] |

| Boiling Point | 146.5 - 147 °C at 760 mmHg | [2][3] |

| Flash Point | 31.7 - 32 °C | [2][3] |

| Refractive Index | 1.512 | [3] |

| Vapor Pressure | 5.83 mmHg at 25°C | [3] |

| Storage | Store under -20°C, sealed, dry | [2][3] |

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in two main regions: the vinyl region (5.0-7.0 ppm) and the aromatic region (7.0-7.5 ppm).

-

Vinyl Protons (3H): The vinyl group will present as a classic AMX spin system.

-

The geminal protons (Ha and Hb) will appear as two distinct signals, each a doublet of doublets. Expect Ha (trans to the ring) around 5.8 ppm and Hb (cis to the ring) around 5.3 ppm.

-

The vicinal proton (Hx), coupled to both geminal protons, will appear further downfield as a doublet of doublets, likely in the 6.6-6.8 ppm range.

-

-

Aromatic Protons (3H): The three aromatic protons will show complex splitting due to both H-H and H-F couplings. We can predict their approximate positions based on the electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the vinyl group. The signals will likely appear between 7.0 and 7.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 8 distinct signals, as all carbons are in unique electronic environments.

-

Alkene Carbons: The terminal =CH₂ carbon is expected around 115 ppm, while the internal =CH carbon attached to the ring will be further downfield, around 135 ppm.[4][5]

-

Aromatic Carbons: The four aromatic CH carbons will appear in the typical 110-130 ppm range. The two carbons directly bonded to fluorine (C-F) will show large one-bond coupling constants (¹JCF ≈ 240-250 Hz) and will be significantly downfield, likely in the 148-152 ppm range.[6]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a critical tool for confirming the structure of fluorinated compounds.[7] For this compound, two distinct signals are expected in the aromatic fluorine region (typically -110 to -170 ppm relative to CFCl₃).[8][9] The precise chemical shifts will be influenced by the vinyl group's electronic effects and through-space coupling between the adjacent fluorine nuclei.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the versatile reactivity of its vinyl group, which serves as a handle for constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl group is an excellent substrate for palladium-catalyzed reactions such as the Suzuki and Heck couplings, which are cornerstones of modern pharmaceutical synthesis for creating C-C bonds.[10][11]

-

Suzuki Coupling: This reaction couples the vinyl group with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond, enabling the synthesis of complex biaryl systems or substituted stilbenes.[12][13]

-

Heck Reaction: This reaction couples the vinyl group with an aryl or vinyl halide, providing a direct method to append the difluorophenyl moiety onto other molecules.[14][15]

Below is a generalized protocol for a Suzuki cross-coupling reaction, which serves as a self-validating system. The successful formation of the product, confirmed by LC-MS and NMR, validates the chosen conditions.

Experimental Protocol: Suzuki Cross-Coupling of this compound

-

Catalyst Pre-activation: To a dry, argon-purged reaction vessel, add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%). Add anhydrous dioxane and stir for 15 minutes at room temperature. Causality: This step forms the active Pd(0) catalyst species required to initiate the catalytic cycle.

-

Reagent Addition: Add the aryl boronic acid (1.0 eq), this compound (1.2 eq), and a base such as K₃PO₄ (2.0 eq).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Trustworthiness: Monitoring ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time, preventing byproduct formation.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Synthesis via Wittig Reaction

-

Ylide Generation: In a flame-dried, two-neck flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or potassium tert-butoxide (1.05 eq), dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Causality: The strong base deprotonates the phosphonium salt to form the reactive nucleophilic ylide.

-

Aldehyde Addition: Cool the resulting orange-red ylide solution back to 0 °C and add a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The primary byproduct is triphenylphosphine oxide, which can be partially removed by precipitation from a nonpolar solvent (e.g., hexane). Final purification is achieved by flash chromatography or vacuum distillation. Trustworthiness: This multi-step purification process ensures the removal of both the polar phosphine oxide byproduct and any unreacted starting material, yielding a product of high purity.

Strategic Importance in Drug Development

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. [16][17]The 3,4-difluoro substitution pattern on a phenyl ring is particularly effective for this purpose.

Enhanced Metabolic Stability

The primary reason for introducing fluorine is to block metabolic oxidation. [2]Cytochrome P450 enzymes in the liver are responsible for metabolizing many drugs, often through the oxidation of C-H bonds on aromatic rings. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. [18]By placing fluorine atoms at positions susceptible to metabolism, the molecule's metabolic half-life can be dramatically increased, leading to improved bioavailability and a longer duration of action. [3][19]

Modulation of Physicochemical Properties

Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring. This can influence the pKa of nearby functional groups and modify the molecule's ability to participate in hydrogen bonding, potentially improving its binding affinity to a biological target. [20][21] Protocol: In Vitro Microsomal Stability Assay

To experimentally validate the hypothesis that fluorination improves metabolic stability, a researcher would perform the following assay.

-

Incubation: Incubate the test compound (e.g., a candidate drug synthesized using this compound) and its non-fluorinated analog at a low concentration (e.g., 1 µM) with liver microsomes (e.g., from human or rat) and the necessary cofactor, NADPH, which initiates the enzymatic process.

-

Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Calculation: The half-life (t₁/₂) of the compound is determined by plotting the natural log of the remaining compound concentration against time. A longer half-life indicates greater metabolic stability. [2]

Safety, Handling, and Storage

This compound is a flammable liquid and vapor. [20]It can cause skin and serious eye irritation and may cause respiratory irritation. [20]

-

Handling: Work in a well-ventilated fume hood. Use explosion-proof electrical equipment. Ground all containers to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. For long-term storage, keep in a freezer at or below -20°C. [2][3]* Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its physical properties necessitate careful handling, while its chemical reactivity, centered on the vinyl group, provides access to powerful C-C bond-forming reactions. For drug development professionals, the true value lies in the 3,4-difluoro motif, which serves as a proven method to enhance metabolic stability and favorably modulate physicochemical properties. A thorough understanding of these characteristics, from spectroscopic signatures to reaction mechanisms, is essential for leveraging this compound to its full potential in the creation of novel therapeutics and advanced materials.

References

-

LookChem. This compound. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF. [Link]

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

-

ACS Publications. Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. [Link]

-

Inhance Technologies. How Is Fluorine Used in the Medical Field?. [Link]

-

ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

ResearchGate. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ACS Publications. Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane | The Journal of Organic Chemistry. [Link]

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

-

ACS Publications. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction | Organic Letters. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Wikipedia. Heck reaction. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Supporting Information. General procedure for the synthesis of styrenes. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

PubChem. This compound. [Link]

-

University of California, Davis. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Wikipedia. Styrene. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

Sources

- 1. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. rsc.org [rsc.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. tandfonline.com [tandfonline.com]

- 17. inhancetechnologies.com [inhancetechnologies.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

Introduction: The Significance of 3,4-Difluorostyrene and the Role of Computational Insight

An In-Depth Technical Guide to Computational Chemistry Studies on 3,4-Difluorostyrene

This compound is a fluorinated organic compound with the chemical formula C₈H₆F₂.[1][2] As a substituted styrene, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility has been noted in the preparation of pyrazole derivatives that act as JNK inhibitors, highlighting its relevance in drug discovery.[2][3] The introduction of fluorine atoms into the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for medicinal chemists.

Understanding the fundamental properties of this compound—its structure, conformational preferences, electronic landscape, and reactivity—is paramount to leveraging its full potential. While experimental techniques provide essential data, computational chemistry offers a powerful, complementary approach. Through quantum chemical calculations, we can construct a detailed, atomistic model of the molecule, predict its behavior, and elucidate complex reaction mechanisms at a level of detail often inaccessible through experimentation alone.

This guide provides a technical framework for conducting computational studies on this compound. It is designed for researchers and scientists, offering insights into the causality behind methodological choices and providing validated protocols for obtaining reliable, predictive results. We will explore the molecule's electronic structure, conformational landscape, and reactivity, grounded in authoritative computational practices.

Part 1: Foundational Computational Analysis: Molecular and Electronic Structure

The first step in any computational study is to establish a robust model of the molecule's ground state. This involves geometry optimization, conformational analysis, and an examination of the electronic properties that govern its behavior.

Geometry Optimization and Conformational Analysis

The presence of a rotatable bond between the vinyl group and the phenyl ring suggests that this compound may exist in multiple conformations.[3] Fluorine substitution is known to have a profound impact on molecular conformation, making a thorough analysis essential.[4][5]

A conformational search is necessary to identify the global minimum energy structure. This can be achieved by systematically rotating the C-C single bond connecting the vinyl group to the ring and performing a geometry optimization at each step. The resulting potential energy surface will reveal the most stable conformer(s). It is crucial to confirm that an optimized structure is a true minimum by performing a frequency calculation; a true minimum will have zero imaginary frequencies.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Input Structure: Build an initial 3D structure of this compound.

-

Method Selection: Choose a suitable level of theory. Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set is a cost-effective and widely validated starting point for organic molecules.[6][7]

-

Job Type: Set the calculation to Opt (Optimization) and Freq (Frequency).

-

Execution: Run the calculation using a quantum chemistry software package like Gaussian.[8]

-

Validation: After the calculation completes, verify the following:

-

The optimization has converged.

-

The frequency calculation yields no imaginary frequencies, confirming the structure is a local minimum.

-

-

Analysis: Examine the optimized bond lengths, bond angles, and dihedral angles. The key dihedral angle to analyze is the one defining the orientation of the vinyl group relative to the phenyl ring.

Below is a general workflow for performing computational analysis.

Caption: General workflow for computational analysis of a molecule.

Electronic Properties and Spectroscopic Prediction

With an optimized geometry, we can compute various electronic properties that provide insight into the molecule's reactivity and spectroscopic signatures.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For this compound, the HOMO is expected to be localized on the π-system of the styrene moiety, while the electron-withdrawing fluorine atoms will influence the energy levels.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Electron-rich regions (negative potential), such as the vinyl double bond, are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack.

-

Spectroscopic Data: Frequency calculations not only validate the geometry but also provide predicted vibrational frequencies, which can be compared to experimental Infrared (IR) spectra.[9] Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in experimental structure elucidation.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆F₂ | PubChem[1] |

| Molecular Weight | 140.13 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Heavy Atom Count | 10 | LookChem[3] |

| Hydrogen Bond Donor Count | 0 | LookChem[3] |

| Hydrogen Bond Acceptor Count| 2 | LookChem[3] |

Part 2: A Guide to Computational Methodology

The reliability of computational results is entirely dependent on the methods used. This section explains the rationale behind choosing appropriate methods and basis sets for studying fluorinated styrenes.

Selecting the Right Level of Theory

The "level of theory" encompasses both the mathematical method (e.g., DFT, MP2) and the basis set. The choice represents a trade-off between accuracy and computational cost.

Caption: Hierarchy of computational methods and basis sets.

-

Density Functional Theory (DFT): DFT is often the workhorse for molecules of this size. It offers a good balance of accuracy and cost. The choice of functional is critical. B3LYP is a popular hybrid functional, but for systems involving non-covalent interactions or complex electronic effects, functionals like M06-2X or ωB97X-D may provide better results.[8]

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a wave-function-based method that generally offers higher accuracy than DFT for electron correlation effects, but at a significantly greater computational cost.

-

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals.

-

Pople-style (e.g., 6-31G(d,p)): A good starting point. The (d,p) indicates the addition of polarization functions, which are essential for describing the correct geometry of non-hydrogen (d) and hydrogen (p) atoms.

-

Dunning's correlation-consistent (e.g., cc-pVTZ): These are generally more accurate and are designed for systematic convergence towards the complete basis set limit. Adding diffuse functions (aug-) is important when studying anions or excited states.

-

For this compound, a DFT approach using the B3LYP functional with the 6-311+G(d,p) basis set provides a robust level of theory for geometry, electronic properties, and reaction energetics.

Part 3: Probing Reactivity: A Case Study on Electrophilic Fluorination

Computational chemistry excels at elucidating reaction mechanisms. Studies on the fluorination of styrenes provide a relevant case study for understanding the reactivity of the vinyl group in this compound.[6] Electrophilic fluorination often employs reagents like Selectfluor.

DFT calculations can be used to map the entire reaction pathway, from reactants to products, by locating the transition state (TS). The TS is a first-order saddle point on the potential energy surface, and its energy relative to the reactants defines the activation energy barrier of the reaction.

Protocol 2: Transition State Searching

-

Hypothesize a Mechanism: Propose a plausible reaction mechanism. For electrophilic addition, this involves the attack of the double bond on the electrophile to form a carbocation intermediate.

-

Locate the Transition State: Use an initial guess for the TS geometry and perform a TS optimization calculation (e.g., Opt=TS). This requires more sophisticated algorithms than a simple minimization.

-

Validate the Transition State: A true TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the forming and breaking of bonds).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the TS to confirm that it connects the desired reactants and products.

The insights gained from such a study can explain the regioselectivity and stereoselectivity of the reaction and guide the optimization of experimental conditions.

Caption: A simplified reaction coordinate diagram for electrophilic addition.

Conclusion and Future Outlook

This guide has outlined a comprehensive computational strategy for investigating this compound. By employing DFT calculations, researchers can obtain reliable data on the molecule's geometry, electronic structure, and reactivity. The protocols described for geometry optimization and transition state searching provide a validated framework for generating predictive insights. These computational models are invaluable for rationalizing experimental observations and for the a priori design of new molecules and reactions.

Future computational work could explore the polymerization mechanisms of this compound, its interactions with biological targets, or the properties of its excited states for applications in materials science. The synergy between advanced computational methods and experimental validation will continue to accelerate discovery in the chemical sciences.

References

-

Title: this compound Source: PubChem URL: [Link]

-

Title: A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivatives using density functional theory Source: ResearchGate URL: [Link]

-

Title: this compound Source: LookChem URL: [Link]

-

Title: A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivatives using density functional theory Source: ProQuest URL: [Link]

-

Title: DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane Source: ACS Omega URL: [Link]

-

Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: ePrints Soton URL: [Link]

-

Title: Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan Source: Journal of Physics: Conference Series URL: [Link]

-

Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: PubMed URL: [Link]

-

Title: Computational and spectroscopic characterization of thianthrene Source: ResearchGate URL: [Link]

Sources

- 1. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 405-03-8 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Conformational Analysis of 1,3-Difluorinated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivatives using density functional theory - ProQuest [proquest.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]

- 9. researchgate.net [researchgate.net]

A Guide to Quantum Chemical Calculations for Probing the Conformational Stability of 3,4-Difluorostyrene

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the conformational stability of 3,4-difluorostyrene. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] Understanding the conformational landscape of fluorinated molecules like this compound is therefore of paramount importance in rational drug design.

This document will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to determine the rotational energy barrier around the C-C single bond connecting the phenyl ring and the vinyl group. We will explore the causal relationships behind the selection of computational methods and provide a step-by-step protocol for these calculations, ensuring scientific integrity and reproducibility.

The Significance of Conformational Isomerism in Drug Development